BENGHE Foundational & Exploratory

Check Availability & Pricing

(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone: A
Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

(4S,5R)-(-)-4-Methyl-5-phenyl-2-
Compound Name:
oxazolidinone

Cat. No.: B104388

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of (4S,5R)-
(-)-4-Methyl-5-phenyl-2-oxazolidinone, a pivotal chiral auxiliary in modern asymmetric
synthesis. This document details its physical characteristics, provides experimental protocols
for their determination, and illustrates a typical synthetic workflow.

Core Physical and Chemical Properties

(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone is a white crystalline solid.[1] It is an important
chiral auxiliary that is widely utilized in asymmetric synthesis to achieve high levels of
stereocontrol in carbon-carbon bond-forming reactions. The presence of the methyl and phenyl
groups enhances its lipophilicity. While it is insoluble in water, specific quantitative solubility
data in common organic solvents are not extensively reported in the literature.

Table 1: Physical and Chemical Properties of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone
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Property Value Reference
Appearance White crystalline solid [1]
Molecular Formula C10H11:NO2 [2][3]
Molecular Weight 177.20 g/mol [2][3]
Melting Point 121-123 °C (lit.) [2]

Specific Rotation ([a]2>/D) -168° (¢ = 2 in chloroform) [2]

CAS Number 16251-45-9 [21[3]

Experimental Protocols

Detailed methodologies for the determination of key physical properties and a representative
synthetic application are provided below.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of purity.

Protocol:

Sample Preparation: A small amount of the crystalline (4S,5R)-(-)-4-Methyl-5-phenyl-2-
oxazolidinone is finely crushed into a powder and thoroughly dried.

o Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed
at one end, to a height of 2-3 mm.

e Measurement: The capillary tube is placed in a calibrated melting point apparatus. The
temperature is increased rapidly to about 15-20 °C below the expected melting point and
then increased at a rate of 1-2 °C per minute.

» Data Recording: The temperature at which the first drop of liquid appears (onset of melting)
and the temperature at which the entire solid phase has liquefied (completion of melting) are
recorded as the melting point range. For a pure compound, this range is typically narrow.
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Specific Rotation Measurement

Specific rotation is a fundamental property of chiral compounds and is measured using a
polarimeter.

Protocol:

» Solution Preparation: A precise concentration of the sample is prepared by dissolving a
known mass of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone in a specific volume of a
suitable solvent (e.g., 2 g in 100 mL of chloroform).

o Polarimeter Calibration: The polarimeter is calibrated using a blank (the pure solvent).

e Measurement: The sample solution is placed in a polarimeter cell of a known path length.
The observed optical rotation is measured at a specific temperature (e.g., 25 °C) and
wavelength (e.g., the sodium D-line at 589 nm).

» Calculation: The specific rotation is calculated using the formula: [a] = a/ (I x ¢) where a is
the observed rotation, | is the path length in decimeters, and c is the concentration in g/mL.

Asymmetric Aldol Reaction: A Representative Workflow

(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone is commonly used as a chiral auxiliary to
direct stereoselective reactions. The following protocol outlines a typical workflow for an
asymmetric aldol reaction, which includes acylation of the auxiliary, the aldol addition, and
subsequent removal of the auxiliary.

a) N-Acylation of the Chiral Auxiliary
Protocol:[4]

o Reaction Setup: (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone is dissolved in an
anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g.,
nitrogen or argon) and cooled to -78 °C.

o Deprotonation: A strong base, such as n-butyllithium (n-BuLli), is added dropwise until a
persistent color change indicates the formation of the lithium salt.
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e Acylation: An acylating agent, such as propionyl chloride, is added to the solution. The

reaction mixture is stirred at -78 °C and then allowed to warm to a higher temperature (e.g.,
0 °C or room temperature) to ensure the completion of the reaction.

o Work-up and Purification: The reaction is quenched with an aqueous solution, and the

product is extracted with an organic solvent. The combined organic layers are washed, dried,
and concentrated. The crude N-acyl oxazolidinone is then purified by column
chromatography.

b) Diastereoselective Aldol Reaction

Protocol:

e Enolate Formation: The purified N-acyl oxazolidinone is dissolved in an anhydrous solvent

like dichloromethane or THF and cooled to -78 °C. A Lewis acid, such as dibutylboron triflate
(BuzBOTY), and a hindered amine base, like diisopropylethylamine (DIPEA), are added to
form the Z-enolate.

Aldol Addition: The aldehyde substrate is added dropwise to the enolate solution at -78 °C.
The reaction is stirred for a specified time at low temperature and then gradually warmed.

Work-up: The reaction is quenched with a buffer solution. The product is extracted, and the
organic layer is washed, dried, and concentrated. The diastereomeric ratio can be
determined at this stage using techniques like NMR spectroscopy or chiral HPLC.

c) Cleavage of the Chiral Auxiliary

Protocol:[5]

e Hydrolysis: The aldol adduct is dissolved in a mixture of THF and water. The solution is
cooled, and lithium hydroperoxide (LIOOH), prepared in situ from lithium hydroxide (LiOH)
and hydrogen peroxide (H202), is added.

e Reaction and Quenching: The mixture is stirred until the starting material is consumed. The

excess peroxide is then quenched with a reducing agent like sodium sulfite.
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o Separation: The chiral auxiliary can be recovered by extraction, and the desired chiral (3-
hydroxy carboxylic acid product is isolated from the aqueous layer after acidification and
extraction.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in a typical asymmetric aldol reaction utilizing
(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone as a chiral auxiliary.
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Caption: Workflow of an Asymmetric Aldol Reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pubs.acs.org [pubs.acs.org]

2. (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone 99 16251-45-9 [sigmaaldrich.com]

3. 4-Methyl-5-phenyl-2-oxazolidinone, (4S,5R)- | CL0H11NO2 | CID 853161 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. prepchem.com [prepchem.com]

5. connectsci.au [connectsci.au]

To cite this document: BenchChem. [(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone: A
Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b104388#4s-5r-4-methyl-5-phenyl-2-oxazolidinone-
physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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